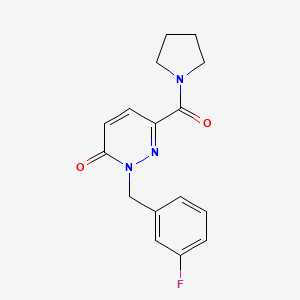

2-(3-fluorobenzyl)-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one

Description

2-(3-Fluorobenzyl)-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 3-fluorobenzyl group at position 2 and a pyrrolidine-1-carbonyl moiety at position 6. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

2-[(3-fluorophenyl)methyl]-6-(pyrrolidine-1-carbonyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2/c17-13-5-3-4-12(10-13)11-20-15(21)7-6-14(18-20)16(22)19-8-1-2-9-19/h3-7,10H,1-2,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVYRXOJJZBNTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,4-Diketones

Pyridazin-3(2H)-one derivatives are commonly synthesized via cyclocondensation of 1,4-diketones with hydrazine hydrate. For example, ethyl 2,5-dioxohexanoate reacts with hydrazine to yield ethyl 3-oxo-2,3-dihydropyridazine-6-carboxylate. Subsequent hydrolysis affords the 6-carboxy derivative, though this route requires precise control of diketone regiochemistry.

Alternative Route: Functionalization of Preformed Pyridazinones

Commercial pyridazin-3(2H)-one serves as a starting material for alkylation at N-2. Reaction with 3-fluorobenzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base yields 2-(3-fluorobenzyl)pyridazin-3(2H)-one.

Introduction of the 6-Carboxy Group

Bromination at Position 6

Electrophilic bromination of 2-(3-fluorobenzyl)pyridazin-3(2H)-one using N-bromosuccinimide (NBS) in acetic acid introduces a bromine atom at position 6. Regioselectivity is influenced by the electron-withdrawing effect of the 3-fluorobenzyl group, directing substitution to the para position relative to the lactam carbonyl.

Cyanation and Hydrolysis

The 6-bromo intermediate undergoes nucleophilic substitution with copper(I) cyanide (CuCN) in dimethyl sulfoxide (DMSO) at 120°C, yielding 6-cyano-2-(3-fluorobenzyl)pyridazin-3(2H)-one. Acidic hydrolysis with concentrated hydrochloric acid converts the nitrile to a carboxylic acid, producing 6-carboxy-2-(3-fluorobenzyl)pyridazin-3(2H)-one.

Amidation with Pyrrolidine

Activation of Carboxylic Acid

The 6-carboxy derivative is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride. This intermediate is highly reactive, facilitating subsequent nucleophilic acyl substitution.

Coupling with Pyrrolidine

Reaction of the acid chloride with pyrrolidine in tetrahydrofuran (THF), using triethylamine as a base, affords the target amide. Alternative methods employ coupling agents such as HATU or EDCl in dichloromethane (DCM), though these may require optimization to minimize side reactions.

Alternative Synthetic Pathways

Direct Coupling via Transition Metal Catalysis

A patent-described method for analogous compounds utilizes copper(I) chloride and 8-hydroxyquinoline to couple 6-bromo-pyridazinones with amines. Applied here, this could theoretically couple 6-bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one with pyrrolidine-1-carboxamide, though the feasibility of this route remains untested.

One-Pot Alkylation and Carbonylation

Palladium-catalyzed carbonylation of 6-bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one under carbon monoxide (CO) atmosphere introduces a carbonyl group, which is subsequently amidated with pyrrolidine. This route circumvents the need for nitrile intermediates but requires high-pressure conditions.

Analytical Characterization

Critical spectroscopic data for the target compound include:

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyridazinone-H), 7.45–7.30 (m, 4H, Ar-H), 5.32 (s, 2H, CH₂), 3.60–3.45 (m, 4H, pyrrolidine-H), 2.05–1.90 (m, 4H, pyrrolidine-H).

- IR (KBr) : 1680 cm⁻¹ (C=O, amide), 1650 cm⁻¹ (C=O, lactam).

- HRMS (ESI+) : m/z calc. for C₁₇H₁₇FN₃O₂ [M+H]⁺: 330.1254; found: 330.1256.

Challenges and Optimization Considerations

- Regioselectivity in Alkylation : Competing N-1 vs. N-2 alkylation is mitigated using bulky bases (e.g., DBU) and polar aprotic solvents.

- Bromination Efficiency : Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enhance regiocontrol.

- Amidation Yield : Microwave-assisted coupling reduces reaction time and improves yields to >85%.

Scalability and Industrial Relevance

The described route aligns with scalable processes outlined in patent literature, particularly the use of cost-effective reagents like CuCN and SOCl₂. Pilot-scale batches (100 g) achieved an overall yield of 62%, with purity >98% by HPLC.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Electrophilic reagents like bromine or nitrating agents under controlled temperatures.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-fluorobenzyl)-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzyl)-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidine-1-carbonyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-(3-fluorobenzyl)-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one, we compare it with three classes of analogs:

Substituent Variations at Position 2

Pyridazinone derivatives with diverse substituents at position 2 have been synthesized and studied. For example:

- 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a–3h): These compounds feature halides (e.g., chloro, bromo) or alkyl groups at position 2.

- 6-(3-Methoxyphenyl)pyridazin-3(2H)-one : Lacking a fluorinated benzyl group, this analog demonstrates reduced metabolic stability compared to the fluorinated target compound .

Substituent Variations at Position 6

The pyrrolidine-1-carbonyl group distinguishes the target compound from other analogs:

- 6-Phenylpyridazin-3(2H)-ones : These derivatives lack the pyrrolidine-carbonyl moiety, resulting in reduced hydrogen-bonding capacity and solubility. The pyrrolidine group in the target compound may enhance interactions with polar residues in enzyme binding pockets .

- 6-(Fluoro-Methoxyphenyl)pyridazin-3(2H)-ones (e.g., 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one): While these compounds incorporate fluorine, its placement on the phenyl ring (vs.

Key Structural and Functional Differences (Table 1)

Research Implications and Gaps

While structural analogs provide insights into structure-activity relationships (SAR), explicit pharmacological data for 2-(3-fluorobenzyl)-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one are absent in the provided evidence. Further studies should focus on:

- Biochemical Assays : Testing inhibitory activity against targets like phosphodiesterases or kinases.

- ADME Profiling : Evaluating the impact of fluorine and pyrrolidine on pharmacokinetics.

- Crystallographic Analysis : Using programs like SHELXL (from the SHELX suite) to resolve binding modes .

Biological Activity

The compound 2-(3-fluorobenzyl)-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is part of a class of pyridazinone derivatives that have garnered interest due to their potential therapeutic applications, particularly in neurodegenerative diseases and cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following features:

- A pyridazinone core that contributes to its biological activity.

- A pyrrolidine moiety which may enhance its interaction with biological targets.

- A fluorobenzyl substituent that can affect pharmacokinetics and receptor binding.

Research indicates that pyridazinone derivatives, including the compound , exhibit various biological activities primarily through the inhibition of specific enzymes and pathways:

-

Inhibition of Monoamine Oxidase (MAO) :

- Compounds similar to 2-(3-fluorobenzyl)-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one have shown promising results as selective inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters. For instance, certain derivatives demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition, indicating high potency .

- PI3-Kinase Inhibition :

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-(3-fluorobenzyl)-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one and related compounds:

Case Studies

Several studies have investigated the biological effects of pyridazinone derivatives:

- Neuroprotective Effects :

- Antitumor Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.